molecular formula C9H5BrF2O3 B12330537 Ethanone,2-bromo-1-(2,2-difluoro-1,3-benzodioxol-4-yl)-

Ethanone,2-bromo-1-(2,2-difluoro-1,3-benzodioxol-4-yl)-

Cat. No.: B12330537
M. Wt: 279.03 g/mol
InChI Key: ZDMUOBYSGZZBDS-UHFFFAOYSA-N
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Description

IUPAC Nomenclature Conventions for Polyhalogenated Benzodioxolyl Ethanones

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-bromo-1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanone . The nomenclature follows these hierarchical rules:

  • Parent chain selection : The ethanone group (a two-carbon ketone) serves as the root structure.
  • Substituent prioritization :
    • The 1,3-benzodioxol-4-yl group (a benzene ring fused to a 1,3-dioxole ring) is designated as the primary substituent at the first carbon of the ethanone.
    • The 2,2-difluoro modifier specifies two fluorine atoms attached to the second carbon of the dioxole ring.
    • The 2-bromo prefix indicates a bromine atom on the second carbon of the ethanone backbone.
  • Numbering sequence :
    • The benzodioxol ring is numbered such that the fused oxygen atoms occupy positions 1 and 3.
    • The ethanone’s carbonyl carbon is position 1, with the brominated carbon as position 2.

This naming aligns with IUPAC Rule C-14.4 for polyhalogenated bicyclic systems, where halogen substituents are cited in alphabetical order (bromo before fluoro) and positional descriptors precede structural modifiers.

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by the following registry numbers and molecular descriptors:

Identifier Type Value Source
CAS Registry Number 85946912 PubChem
PubChem CID 85946912 PubChem
Molecular Formula C₉H₅BrF₂O₃ PubChem
Molecular Weight 279.03 g/mol PubChem
SMILES BrCC(=O)C1=C(C=CC2=C1OOC(F)(F)O2) PubChem
InChIKey ZDMUOBYSGZZBDS-UHFFFAOYSA-N PubChem

The CAS Registry Number (85946912) is critical for regulatory compliance and commercial transactions, while the SMILES and InChIKey strings enable computational modeling and database searches.

Comparative Analysis of Depository-Supplied Synonyms

The compound is referenced under multiple aliases across chemical repositories, reflecting variations in naming conventions and database curation practices:

Synonym Source Type
2-bromo-1-(2,2-difluorobenzo[d]dioxol-4-yl)ethanone PubChem IUPAC-style systematic name
SCHEMBL637798 PubChem Vendor catalog code
G14815 PubChem Internal lab code
ZDMUOBYSGZZBDS-UHFFFAOYSA-N PubChem InChIKey hash
  • IUPAC-style names prioritize structural clarity, as seen in the first synonym.
  • Vendor codes (e.g., SCHEMBL637798) streamline procurement but lack structural information.
  • InChIKey hashes provide a machine-readable fingerprint for cheminformatics applications.

This synonymy underscores the necessity of cross-referencing identifiers to ensure accuracy in research and industrial contexts.

Properties

Molecular Formula

C9H5BrF2O3

Molecular Weight

279.03 g/mol

IUPAC Name

2-bromo-1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanone

InChI

InChI=1S/C9H5BrF2O3/c10-4-6(13)5-2-1-3-7-8(5)15-9(11,12)14-7/h1-3H,4H2

InChI Key

ZDMUOBYSGZZBDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(O2)(F)F)C(=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Bromination of 2,2-Difluoro-1,3-Benzodioxol-4-yl Acetic Acid Derivatives

The most widely reported route involves brominating 2,2-difluoro-1,3-benzodioxol-4-yl acetic acid precursors. Key steps include:

  • Acetylation : 2,2-Difluoro-1,3-benzodioxole undergoes Friedel-Crafts acylation with acetyl chloride in the presence of AlCl₃, yielding 1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanone.
  • Bromination : The acetylated intermediate is treated with bromine (Br₂) or N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide or UV light) to introduce the bromine atom at the α-position.

Critical Reaction Parameters :

  • Solvent : Dichloromethane or carbon tetrachloride for radical stability.
  • Temperature : 70–85°C for NBS-mediated reactions; ambient conditions for Br₂ with Fe catalysis.
  • Catalyst : Iron filings or AIBN (azobisisobutyronitrile) enhance regioselectivity, minimizing di-bromination byproducts.
Representative Data Table: Bromination Efficiency
Brominating Agent Solvent Catalyst Temp (°C) Yield (%) Purity (%) Source
Br₂ CCl₄ Fe 25–30 75 99.8
NBS CH₂Cl₂ BPO 80 95 99.5
HBr/H₂O₂ H₂O/EtOAc 70 82 98.7

Industrial-Scale Production Techniques

Continuous Flow Bromination

To address exothermic risks in batch processes, flow reactors are employed for:

  • Precise Temperature Control : Maintains 20–30°C during Br₂ addition, reducing side reactions.
  • In Situ Quenching : Immediate neutralization with NaHSO₃ prevents over-bromination.

Case Study : A 500 L reactor produced 250 kg of product (75% yield) using Fe-catalyzed bromination, with steam distillation for purification.

Solvent Recycling Systems

  • Tetramethylene Sulfone (Sulfolane) : Recovered via vacuum distillation (>90% efficiency) after fluorination steps, reducing waste.
  • Ionic Liquid Catalysts : [BMIM][HCl] accelerates fluorination, cutting reaction times from hours to minutes.

Advanced Methodological Innovations

Photochemical Bromination

UV light (254 nm) activates NBS in CH₂Cl₂, achieving 91% yield at 20°C with minimal byproducts. This method avoids metal catalysts, simplifying purification.

Oxidative Bromination with HBr/H₂O₂

A greener alternative uses aqueous HBr and H₂O₂:

  • Mechanism : H₂O₂ oxidizes HBr to Br₂ in situ, enabling controlled bromination.
  • Conditions : 70°C, 4 h reaction time; yields 82% with 98.7% HPLC purity.

Analytical Validation and Quality Control

Structural Confirmation

  • ¹H NMR : α-Bromine signal at δ 4.38 (s, 2H, -CH₂Br); aromatic protons at δ 7.01–7.40.
  • X-ray Crystallography : Confirms coplanarity of the benzodioxole ring (deviation <0.02 Å) and Br···F noncovalent interactions.

Purity Assessment

  • HPLC : C18 column, 70:30 MeCN/H₂O mobile phase; retention time 6.8 min.
  • GC-MS : m/z 264 [M+H]⁺, fragments at m/z 185 (C₇H₃F₂O₂⁺) and 79 (Br⁺).

Comparative Analysis of Methodologies

Method Advantages Limitations Scale Applicability
NBS/BPO High regioselectivity, mild conditions Cost of NBS, radical initiator toxicity Lab-scale
Br₂/Fe Low cost, high yield Exothermic risk, Fe waste Industrial
HBr/H₂O₂ Aqueous, minimal waste Longer reaction times Pilot plant
Photochemical Catalyst-free, room temperature UV equipment cost Lab-scale

Chemical Reactions Analysis

Types of Reactions

Ethanone,2-bromo-1-(2,2-difluoro-1,3-benzodioxol-4-yl)- undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or esters.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted ethanone derivatives.

    Oxidation: Formation of carboxylic acids or esters.

    Reduction: Formation of alcohols or other reduced compounds.

Scientific Research Applications

Ethanone,2-bromo-1-(2,2-difluoro-1,3-benzodioxol-4-yl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone,2-bromo-1-(2,2-difluoro-1,3-benzodioxol-4-yl)- involves its interaction with specific molecular targets. The bromo and difluoro groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Structural Analogues

Substituent Variations

  • 1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethanone: The non-brominated parent compound lacks the bromine atom, reducing its reactivity toward nucleophilic substitution. This derivative is used as a precursor in fungicides like fludioxonil, which shares the 2,2-difluorobenzodioxole moiety .
  • 2-Bromo-1-(furan-2-yl)ethanone: Replacing the benzodioxole group with a furan ring reduces steric hindrance and alters electronic properties, favoring reactions in heterocyclic synthesis (e.g., quinolone derivatives) .

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
2-Bromo-1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanone C₉H₅BrF₂O₃ 285.13* Not reported Bromoacetyl, difluorobenzodioxole
1-(2,2-Difluoro-1,3-benzodioxol-4-yl)ethanone C₉H₆F₂O₃ 212.14 Not reported Acetyl, difluorobenzodioxole
1-[5-Bromo-3-(bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone (Compound 7) C₁₃H₁₂Br₂O₄ 392.04 165–171 Bromoacetyl, bromomethyl, methoxy

*Calculated based on formula.

Biological Activity

Ethanone, 2-bromo-1-(2,2-difluoro-1,3-benzodioxol-4-yl)-, also known by its CAS number 668275-94-3, is a compound with significant biological activity that has garnered interest in medicinal chemistry and pharmacology. This article explores its chemical properties, biological effects, and potential applications based on diverse research findings.

The molecular formula of Ethanone, 2-bromo-1-(2,2-difluoro-1,3-benzodioxol-4-yl)- is C9H5BrF2O3C_9H_5BrF_2O_3 with a molecular weight of approximately 279.04 g/mol. The compound features a unique structure that includes a benzodioxole moiety, which is often associated with various biological activities.

PropertyValue
Molecular FormulaC₉H₅BrF₂O₃
Molecular Weight279.04 g/mol
CAS Number668275-94-3

Anticancer Properties

Research has indicated that compounds structurally related to Ethanone, 2-bromo-1-(2,2-difluoro-1,3-benzodioxol-4-yl)- may exhibit anticancer properties. In particular, studies have focused on the compound's ability to induce quinone reductase 1 (QR1) and inhibit quinone reductase 2 (QR2), both of which are enzymes involved in cellular detoxification and protection against oxidative stress.

For instance, derivatives of phenazine compounds have shown promising results in inducing QR1 and inhibiting QR2 at nanomolar concentrations, suggesting that similar mechanisms may be applicable to Ethanone derivatives .

Neuroprotective Effects

The potential neuroprotective effects of this compound are also noteworthy. Research indicates that certain benzodioxole derivatives can interact with estrogen receptors (ERs), which play a crucial role in neuroprotection and cognitive function. By modulating ER activity, these compounds may help mitigate neurodegenerative processes .

Case Studies

Several studies have explored the biological implications of compounds related to Ethanone:

  • Chemopreventive Agents : A study highlighted the synthesis of various phenazine analogues that were evaluated for their ability to act as chemopreventive agents. The results showed significant induction of QR1 and inhibition of QR2 among several derivatives .
  • Neuroprotective Mechanisms : Another investigation focused on the interaction of benzodioxole compounds with estrogen receptors in the brain. This study suggested that such interactions could lead to improved outcomes in neuropsychiatric conditions .

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